

Emtricitabine-15N,D2: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: *Emtricitabine-15N,D2*

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For Researchers, Scientists, and Drug Development Professionals

Core Application: Internal Standard in Bioanalytical Methods

Emtricitabine-15N,D2 is a stable isotope-labeled version of the antiretroviral drug emtricitabine.[1][2] Its primary and critical role in research is to serve as an internal standard (IS) for the quantitative analysis of emtricitabine in biological matrices, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] The incorporation of stable isotopes, such as Nitrogen-15 (^{15}N) and Deuterium (D or ^2H), results in a molecule with a higher mass than the unlabeled analyte.[6] This mass difference allows for the differentiation of the internal standard from the analyte by the mass spectrometer, while its chemical and chromatographic properties remain nearly identical.[3][6] This similarity is crucial for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of emtricitabine.[7]

The use of a stable isotope-labeled internal standard like **Emtricitabine-15N,D2** is considered the gold standard in quantitative bioanalysis.[7] It effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible data in pharmacokinetic and other clinical studies.[3][6][7]

Quantitative Data for Bioanalytical Assays

The following tables summarize key quantitative parameters for the analysis of emtricitabine using a stable isotope-labeled internal standard, based on a validated LC-MS/MS method for the simultaneous determination of tenofovir and emtricitabine in human plasma.[3][4][5]

Table 1: Mass Spectrometry Parameters

Analyte/Internal Standard	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Emtricitabine (FTC)	248	130	ESI Positive
Iso-FTC (¹³ C, ¹⁵ N labeled)	251	133	ESI Positive

Note: The specific isotopologue in the cited study is ¹³C, ¹⁵N labeled Emtricitabine, which serves the same purpose as **Emtricitabine-15N,D2**. The mass shift is the key parameter.

Table 2: LC-MS/MS Method Performance

Parameter	Value
Linearity Range	10 ng/mL to 1500 ng/mL
Lower Limit of Quantification (LLOQ)	10 ng/mL
Inter-day Accuracy and Precision	within ±15% (±20% at LLOQ)
Intra-day Accuracy and Precision	within ±15% (±20% at LLOQ)

Experimental Protocols

Detailed Methodology for the Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards[3][4][5]

This protocol describes a validated method for the simultaneous quantification of tenofovir and emtricitabine in human plasma.

1. Sample Preparation

- Objective: To precipitate plasma proteins and extract the analytes of interest.
- Procedure:
 - To a 250 μ L aliquot of human EDTA plasma, add the isotopically labeled internal standards (Iso-TFV and Iso-FTC).
 - Add trifluoroacetic acid to the plasma sample to induce protein precipitation.
 - Vortex the sample to ensure thorough mixing.
 - Centrifuge the sample at high speed to pellet the precipitated proteins.
 - Collect the resulting supernatant for analysis.

2. Chromatographic Separation

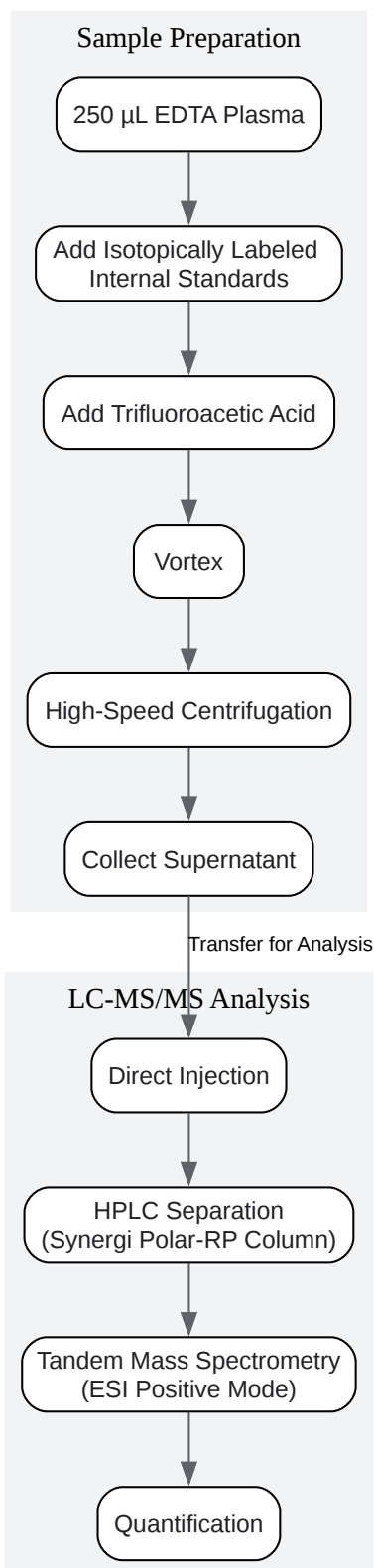
- Objective: To separate emtricitabine and tenofovir from other plasma components before detection.
- Instrumentation:
 - LC System: A high-performance liquid chromatography (HPLC) system.
 - Analytical Column: Synergi Polar-RP, 2.0 x 150mm.
- Chromatographic Conditions:
 - Mobile Phase: 3% acetonitrile/1% acetic acid in water.
 - Flow Rate: 200 μ L/min.
 - Injection Volume: Direct injection of the de-proteinated extract.

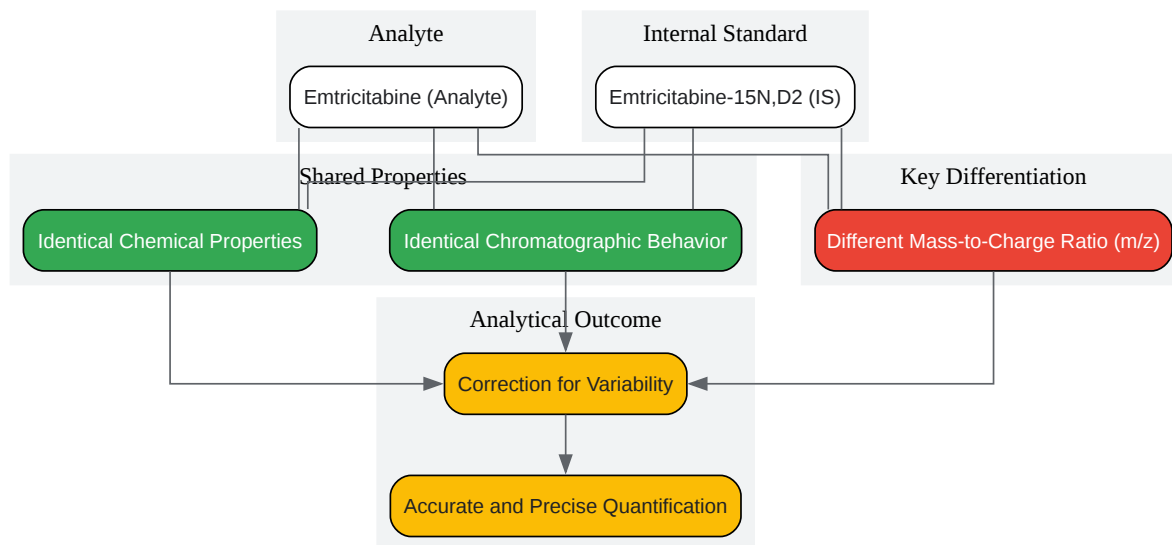
3. Mass Spectrometric Detection

- Objective: To detect and quantify emtricitabine and its isotopically labeled internal standard.

- Instrumentation:
 - Mass Spectrometer: A tandem mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection Parameters:
 - The precursor-to-product ion transitions (m/z) are monitored as specified in Table 1.

Visualizations





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